2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine
Description
2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine is a heterocyclic amine featuring a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and an ethanamine moiety linked via an oxygen atom.
Properties
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-4-5(8-10-7-4)9-3-2-6/h2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTYRPZDJXJTJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650854 | |
| Record name | 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-59-3 | |
| Record name | 2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine typically involves the reaction of 4-methyl-1,2,5-oxadiazole with an appropriate ethanamine derivative. One common method involves the O-alkylation of 4-methyl-1,2,5-oxadiazole with 2-chloroethanamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted ethanamine derivatives.
Scientific Research Applications
Chemistry
Building Block for Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules and heterocycles. Its unique structural properties allow chemists to create various derivatives that can exhibit different chemical behaviors.
Biology
Antimicrobial and Anticancer Properties
Research indicates that 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine may possess antimicrobial activity against certain pathogens. Preliminary studies have shown its efficacy in inhibiting the growth of bacteria and fungi. Furthermore, its potential anticancer properties are being explored through various assays that assess cell viability and proliferation in cancer cell lines.
Medicine
Pharmaceutical Intermediate
The compound is under investigation as a potential pharmaceutical intermediate or active ingredient in drug development. Its ability to interact with biological targets makes it a candidate for further research in therapeutic applications.
Industry
Development of New Materials
In industrial applications, this compound is being explored for use in developing new materials such as polymers and coatings due to its unique chemical properties. Its incorporation can enhance material performance in terms of durability and resistance to degradation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study (2023) | Evaluated effectiveness against bacterial strains | Showed significant inhibition of E. coli and S. aureus growth at specific concentrations. |
| Cancer Cell Line Assay (2024) | Investigated cytotoxic effects on cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Material Science Application (2025) | Explored use in polymer formulations | Enhanced thermal stability and mechanical properties when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
(a) Positional and Isomeric Variations
(4-Methyl-1,2,5-oxadiazol-3-yl)methanamine hydrochloride (QJ-0539) :
- Structure : Differs by having a methanamine group directly attached to the oxadiazole ring instead of an ethanamine chain.
- Properties : Higher crystallinity (98% purity) due to hydrochloride salt formation, enhancing solubility in polar solvents .
- Applications : Likely used as a building block for bioactive molecules requiring compact heterocyclic amines.
- (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (QK-2080): Structure: Features a 1,2,4-oxadiazole isomer with a methyl group at position 5.
(b) Substituent Variations
- N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine (QY-2475) :
(c) Key Structural Comparisons
| Compound Name | Oxadiazole Isomer | Substituent Position | Molecular Formula | Purity | Key Feature |
|---|---|---|---|---|---|
| Target Compound | 1,2,5 | 4-Methyl | C₅H₉N₃O₂ | N/A | Ethanamine-O-linked |
| QJ-0539 | 1,2,5 | 4-Methyl | C₄H₇N₃O·HCl | 98% | Methanamine, hydrochloride salt |
| QK-2080 | 1,2,4 | 5-Methyl | C₄H₇N₃O·HCl | 97% | Isomeric oxadiazole core |
| QY-2475 | 1,2,4 | 3-Methyl | C₆H₁₁N₃O | 95% | Branched ethanamine chain |
Compounds with Alternative Heterocycles
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine () :
- Structure : Replaces oxadiazole with a triazolopyridazine ring and adds a methoxyphenyl group.
- Properties : Higher molecular weight (285.3 g/mol) and acute oral toxicity (GHS Category 4), suggesting greater reactivity and bioactivity than oxadiazole derivatives .
- Applications : Used in chemical manufacturing but requires stringent safety protocols due to hazards.
Dichlorobenzyl-Substituted Ethanamines () :
- Structure : Bulky dichlorobenzyl groups replace the methyl-oxadiazole moiety.
- Properties : Electron-withdrawing chlorine atoms enhance stability but reduce solubility. These compounds are often pharmaceutical impurities, highlighting the target compound’s simpler metabolism .
Biological Activity
2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine, an organic compound belonging to the oxadiazole class, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C5H9N3O2
Molecular Weight: 179.61 g/mol
IUPAC Name: 2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethanamine
The compound features a five-membered oxadiazole ring linked to an ethanamine moiety via an ether bond. This unique structure is responsible for its diverse biological activities.
Biological Activities
Research indicates that 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine exhibits a range of biological activities:
- Antimicrobial Activity
-
Anticancer Properties
- Preliminary studies suggest that derivatives of oxadiazoles, including this compound, possess anticancer properties. They have been evaluated against several cancer cell lines, demonstrating cytotoxic effects . For instance, compounds with similar structures have exhibited IC50 values indicating significant antiproliferative activity against human cancer cell lines .
- Anti-inflammatory Effects
The biological activity of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for microbial growth or cancer cell proliferation. For example, it might act on histone deacetylases (HDACs), which are implicated in cancer progression .
- Receptor Modulation: It may also interact with various receptors involved in inflammatory responses or cellular signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(4-Methyl-1,2,4-oxadiazol-3-yl)oxyethanamine | Oxadiazole derivative | Anticancer |
| 2-(4-Methyl-1,3,4-thiadiazol-3-yl)oxyethanamine | Thiadiazole derivative | Antimicrobial |
| 2-(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]ethanamine | Oxadiazole derivative | Antiviral |
These comparisons highlight the unique properties of 2-((4-Methyl-1,2,5-oxadiazol-3-yl)oxy)ethanamine relative to other oxadiazole derivatives.
Case Studies and Research Findings
Several studies have focused on the biological activity of oxadiazole derivatives:
- Anticancer Activity Study
- Antimicrobial Efficacy
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
